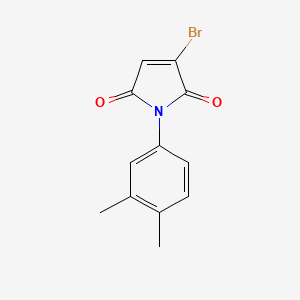![molecular formula C14H20N4O2 B12222834 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B12222834.png)
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a pyridazine ring, an azetidine ring, and an oxolane ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the 6-methylpyridazine ring through a cyclization reaction of appropriate precursors under controlled conditions.
Azetidine Ring Formation: The azetidine ring is then introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyridazine derivative.
Oxolane Ring Introduction: The final step involves the formation of the oxolane ring through a cyclization reaction, often using a carboxylic acid derivative and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Hydroxylated or carbonyl derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Functionalized azetidine or oxolane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It may interact with specific receptors, influencing biological processes.
Medicine:
Drug Development: Due to its structural complexity, the compound is being explored as a lead compound in drug discovery, particularly for targeting diseases with unmet medical needs.
Industry:
Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.
Mechanism of Action
The mechanism by which N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, triggering a cascade of intracellular signaling pathways that result in physiological responses.
Comparison with Similar Compounds
- N-methyl-N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide
- N-methyl-N-[1-(6-fluoropyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide
Uniqueness:
- Structural Features: The presence of the 6-methylpyridazine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
- Reactivity: The specific arrangement of functional groups in N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide may result in different reactivity patterns compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-10-3-4-13(16-15-10)18-7-12(8-18)17(2)14(19)11-5-6-20-9-11/h3-4,11-12H,5-9H2,1-2H3 |
InChI Key |
SQZMFCLRDGUVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3CCOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12222753.png)
![3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12222756.png)
![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B12222760.png)
![7-Hydrazinyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222763.png)
![4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B12222781.png)


![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12222791.png)
![4,4,4-trifluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide](/img/structure/B12222808.png)
![5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12222817.png)
![3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12222818.png)
![6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B12222822.png)
![4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12222833.png)
![2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12222835.png)
